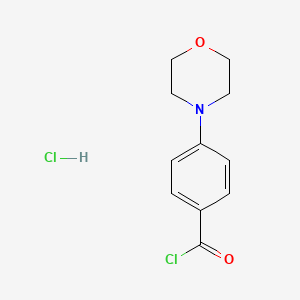![molecular formula C80H80N8O16 B8125800 11,22-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone;11,26-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B8125800.png)
11,22-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone;11,26-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone is a complex organic compound belonging to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes two nitro groups and two octyl chains attached to an anthraquinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The introduction of nitro groups into the anthraquinone core is achieved through nitration reactions using concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions.
Alkylation: The introduction of octyl chains is accomplished through alkylation reactions. This involves the reaction of the nitrated anthraquinone with octyl halides in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro groups can also participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Halogenating agents, alkyl halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Oxidation: Formation of quinone derivatives.
科学研究应用
5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone has several scientific research applications, including:
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
作用机制
The mechanism of action of 5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone involves its interaction with biological macromolecules such as DNA and proteins. The nitro groups can undergo reduction to form reactive intermediates that can covalently bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components, contributing to its cytotoxic effects.
相似化合物的比较
Similar Compounds
- 5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone
- 5,12-Diamino-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone
- 5,12-Dihydroxy-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone
Uniqueness
The uniqueness of 5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone lies in the presence of both nitro groups and octyl chains, which impart distinct electronic and steric properties
属性
IUPAC Name |
11,22-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone;11,26-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C40H40N4O8/c1-3-5-7-9-11-13-19-41-37(45)25-17-15-23-34-30(44(51)52)22-28-32-26(38(46)42(40(28)48)20-14-12-10-8-6-4-2)18-16-24(36(32)34)33-29(43(49)50)21-27(39(41)47)31(25)35(23)33;1-3-5-7-9-11-13-19-41-37(45)25-17-15-23-31-24(16-18-26(32(25)31)38(41)46)35-30(44(51)52)22-28-33-27(21-29(43(49)50)34(23)36(33)35)39(47)42(40(28)48)20-14-12-10-8-6-4-2/h2*15-18,21-22H,3-14,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXNQYANGRBNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C(C=C6C7=C5C4=C(C=C7C(=O)N(C6=O)CCCCCCCC)[N+](=O)[O-])[N+](=O)[O-])C1=O.CCCCCCCCN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CCCCCCCC)[N+](=O)[O-])[N+](=O)[O-])C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H80N8O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
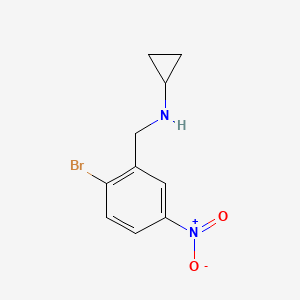
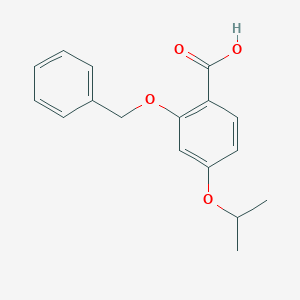
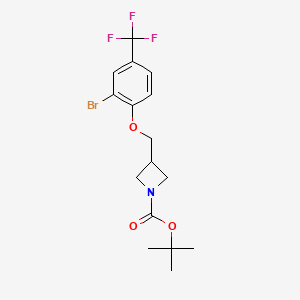
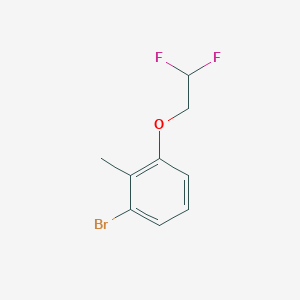
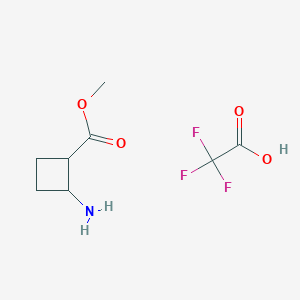
![Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)-](/img/structure/B8125754.png)
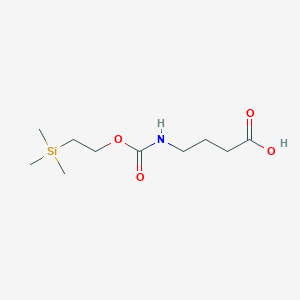
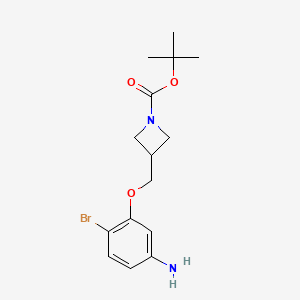

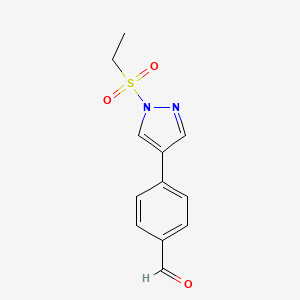
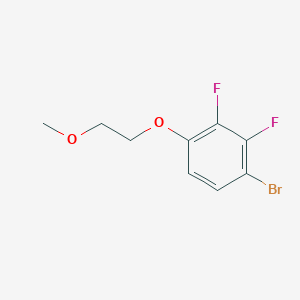
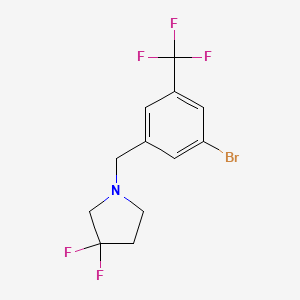
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8125806.png)
